2-Cyclopropoxypyridin-4-amine
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Overview
Description
2-Cyclopropoxypyridin-4-amine is a chemical compound with the molecular formula C8H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound This compound is of interest due to its unique structure, which includes a cyclopropoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxypyridin-4-amine typically involves the cyclopropanation of a pyridine derivative. One common method is the reaction of 4-aminopyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the cyclopropoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxypyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Cyclopropoxypyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxypyridin-4-amine involves its interaction with specific molecular targets. The cyclopropoxy group can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropylpyridin-4-amine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
4-Aminopyridine: Lacks the cyclopropoxy group, making it less reactive in certain chemical reactions.
2-Methoxypyridin-4-amine: Contains a methoxy group instead of a cyclopropoxy group, leading to different reactivity and applications.
Uniqueness
2-Cyclopropoxypyridin-4-amine is unique due to the presence of the cyclopropoxy group, which can significantly influence its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H10N2O |
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Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-cyclopropyloxypyridin-4-amine |
InChI |
InChI=1S/C8H10N2O/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2,(H2,9,10) |
InChI Key |
TYDWUWYLILTJAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)N |
Origin of Product |
United States |
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